Silane, dimethyl(3-methyl-2-butenyl)phenyl-
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Overview
Description
Silane, dimethyl(3-methyl-2-butenyl)phenyl- is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group, two methyl groups, and a 3-methyl-2-butenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethyl(3-methyl-2-butenyl)phenyl- typically involves the reaction of phenylsilane with appropriate alkylating agents. One common method is the hydrosilylation of 3-methyl-2-buten-1-ol with phenylsilane in the presence of a catalyst such as platinum or rhodium. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of Silane, dimethyl(3-methyl-2-butenyl)phenyl- may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Silane, dimethyl(3-methyl-2-butenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds. These products have diverse applications in materials science and organic synthesis .
Scientific Research Applications
Silane, dimethyl(3-methyl-2-butenyl)phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of Silane, dimethyl(3-methyl-2-butenyl)phenyl- involves its ability to participate in various chemical reactions through the silicon atom. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to act as a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Phenylsilane: Similar in structure but lacks the 3-methyl-2-butenyl group.
Dimethylphenylsilane: Similar but without the 3-methyl-2-butenyl group.
Trimethylsilane: Contains three methyl groups instead of the phenyl and 3-methyl-2-butenyl groups.
Uniqueness
Silane, dimethyl(3-methyl-2-butenyl)phenyl- is unique due to the presence of the 3-methyl-2-butenyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for unique applications in organic synthesis and materials science, distinguishing it from other similar compounds .
Properties
CAS No. |
63972-14-5 |
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Molecular Formula |
C13H20Si |
Molecular Weight |
204.38 g/mol |
IUPAC Name |
dimethyl-(3-methylbut-2-enyl)-phenylsilane |
InChI |
InChI=1S/C13H20Si/c1-12(2)10-11-14(3,4)13-8-6-5-7-9-13/h5-10H,11H2,1-4H3 |
InChI Key |
MGMDRJQLAGAMHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC[Si](C)(C)C1=CC=CC=C1)C |
Origin of Product |
United States |
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